
1-(3-Azido-4-chlorophenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azido-4-chlorophenyl)-2-thiourea, also known as ACTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a member of the thiourea family, which is a class of organic compounds that contain a sulfur atom and a carbonyl group. ACTU has been shown to have potential applications in various fields, such as biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(3-Azido-4-chlorophenyl)-2-thiourea is not fully understood. However, it has been shown to interact with specific amino acid residues in proteins, which can affect protein function. It has also been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-(3-Azido-4-chlorophenyl)-2-thiourea has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to bind to specific amino acid residues in proteins, which can affect protein function. In pharmacology, it has been shown to have anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Azido-4-chlorophenyl)-2-thiourea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has unique properties that make it useful for studying protein structure and function, as well as for developing new materials. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Another limitation is that it has not been extensively tested for its safety and toxicity, which could limit its potential use as a drug candidate.
Direcciones Futuras
There are several future directions for research on 1-(3-Azido-4-chlorophenyl)-2-thiourea. One direction is to further investigate its mechanism of action, which could provide insight into its potential uses as a drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new materials with unique properties. Additionally, further studies could be conducted to evaluate its safety and toxicity, which could help determine its potential use as a drug candidate.
Métodos De Síntesis
The synthesis of 1-(3-Azido-4-chlorophenyl)-2-thiourea involves a series of chemical reactions that begin with the chlorination of 3-amino-4-chlorophenol. The resulting compound is then treated with sodium azide to form 1-(3-azido-4-chlorophenyl)-4-chloro-3-nitrobenzene. This intermediate product is then reduced using thiourea to produce 1-(3-azido-4-chlorophenyl)-2-thiourea. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
1-(3-Azido-4-chlorophenyl)-2-thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and materials science. In biochemistry, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a tool to study protein structure and function. It has been shown to bind to specific amino acid residues in proteins, which can help researchers understand the role of these residues in protein function. In pharmacology, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been investigated for its potential as a drug candidate. It has been shown to have anticancer properties and has been used in the development of new cancer treatments. In materials science, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a precursor for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
149526-84-1 |
|---|---|
Nombre del producto |
1-(3-Azido-4-chlorophenyl)-2-thiourea |
Fórmula molecular |
C7H6ClN5S |
Peso molecular |
227.68 g/mol |
Nombre IUPAC |
(3-azido-4-chlorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14) |
Clave InChI |
IMSSJBNLTXWNID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
Sinónimos |
1-(3-azido-4-chlorophenyl)-2-thiourea ACPTU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




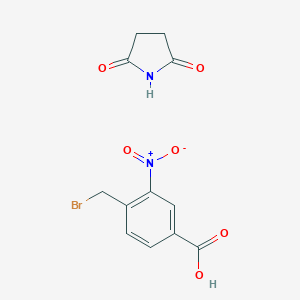




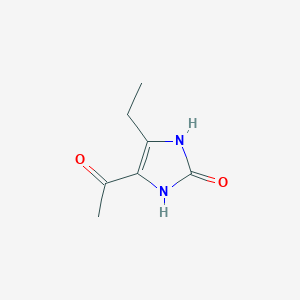


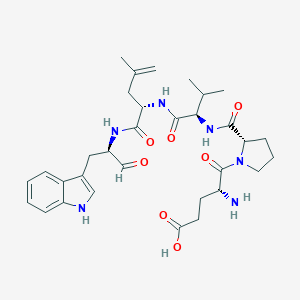
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
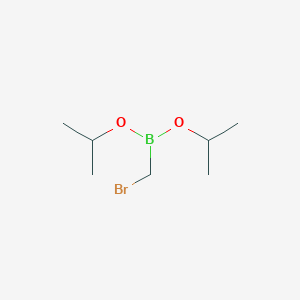
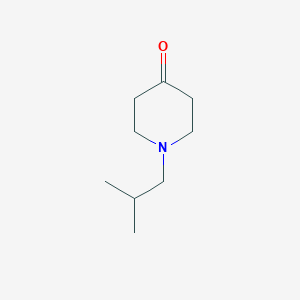
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)